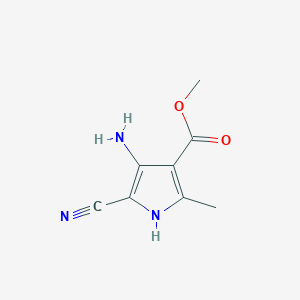
Benzoic acid;2,4,4-trimethylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2,4,4-trimethylpentan-2-ol is an organic compound that combines the properties of benzoic acid and 2,4,4-trimethylpentan-2-ol Benzoic acid is a simple aromatic carboxylic acid, while 2,4,4-trimethylpentan-2-ol is a branched alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2,4,4-trimethylpentan-2-ol can be achieved through several methods:
Esterification: Benzoic acid can react with 2,4,4-trimethylpentan-2-ol in the presence of an acid catalyst to form the ester. The reaction typically requires heating and the removal of water to drive the reaction to completion.
Oxidation: 2,4,4-trimethylpentan-2-ol can be oxidized to form the corresponding ketone, which can then undergo further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous reactors and efficient separation techniques to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group in 2,4,4-trimethylpentan-2-ol can be oxidized to form a ketone or carboxylic acid.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Esterification: The carboxylic acid group in benzoic acid can react with alcohols to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and Dess-Martin periodinane are commonly used for oxidation reactions.
Acid Catalysts: Sulfuric acid and hydrochloric acid are used in esterification reactions.
Electrophiles: Nitric acid, sulfuric acid, and halogens are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Esterification: Formation of esters with various alcohols.
Scientific Research Applications
Benzoic acid;2,4,4-trimethylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential antimicrobial and preservative properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of Benzoic acid;2,4,4-trimethylpentan-2-ol involves its interaction with various molecular targets:
Oxidation: The alcohol group can be oxidized to form reactive intermediates that participate in further chemical reactions.
Substitution: The aromatic ring in benzoic acid can undergo substitution reactions, leading to the formation of various derivatives with different biological activities.
Esterification: The carboxylic acid group can form esters, which may have different physical and chemical properties compared to the parent compound.
Comparison with Similar Compounds
Benzoic acid;2,4,4-trimethylpentan-2-ol can be compared with other similar compounds:
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
2,4,4-Trimethylpentan-2-ol: A branched alcohol used as a solvent and intermediate in organic synthesis.
Salicylic Acid: An aromatic carboxylic acid with hydroxyl group, used in skincare products and as a precursor for aspirin.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and have diverse applications in various fields.
Properties
CAS No. |
117685-92-4 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
benzoic acid;2,4,4-trimethylpentan-2-ol |
InChI |
InChI=1S/C8H18O.C7H6O2/c1-7(2,3)6-8(4,5)9;8-7(9)6-4-2-1-3-5-6/h9H,6H2,1-5H3;1-5H,(H,8,9) |
InChI Key |
LBWXKWBUMBIWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)


![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)

![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)
![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)


![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)




